molecular formula C23H23N3O4S2 B15098678 N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-3-hydroxybenzohydrazide

N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-3-hydroxybenzohydrazide

Cat. No.: B15098678
M. Wt: 469.6 g/mol
InChI Key: INPNTRFOJCYUAW-UYRXBGFRSA-N
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Description

The compound N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-3-hydroxybenzohydrazide is a thiazolidinone derivative characterized by:

  • A thiazolidinone core (4-oxo-2-thioxo-1,3-thiazolidin-3-yl) with a (5Z)-configured 4-ethylbenzylidene substituent at position 3.
  • A butanoyl chain at position 3, linked to a 3-hydroxybenzohydrazide moiety.

This structure is notable for its conjugated system, which may enhance electronic interactions and biological activity.

Properties

Molecular Formula

C23H23N3O4S2

Molecular Weight

469.6 g/mol

IUPAC Name

N'-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]-3-hydroxybenzohydrazide

InChI

InChI=1S/C23H23N3O4S2/c1-2-15-8-10-16(11-9-15)13-19-22(30)26(23(31)32-19)12-4-7-20(28)24-25-21(29)17-5-3-6-18(27)14-17/h3,5-6,8-11,13-14,27H,2,4,7,12H2,1H3,(H,24,28)(H,25,29)/b19-13-

InChI Key

INPNTRFOJCYUAW-UYRXBGFRSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC(=CC=C3)O

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC(=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-3-hydroxybenzohydrazide typically involves multiple steps:

    Formation of the Thiazolidinone Core: This step involves the reaction of a thioamide with a carbonyl compound under acidic or basic conditions to form the thiazolidinone ring.

    Introduction of the Benzylidene Group: The thiazolidinone intermediate is then reacted with an aldehyde (in this case, 4-ethylbenzaldehyde) to introduce the benzylidene group via a condensation reaction.

    Formation of the Hydrazide Moiety: The final step involves the reaction of the benzylidene-thiazolidinone intermediate with a hydrazide derivative to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N’-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-3-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N’-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-3-hydroxybenzohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound’s interactions with various biological targets are of interest for understanding its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N’-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-3-hydroxybenzohydrazide involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, potentially inhibiting their activity. The benzylidene group may enhance binding affinity through hydrophobic interactions, while the hydrazide moiety can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally analogous molecules:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Benzylidene) Substituents (Benzohydrazide/Acetamide) Molecular Weight Key Spectral Data (IR/NMR) Reference
Target Compound 4-Ethylbenzylidene 3-Hydroxybenzohydrazide ~477.5 g/mol* Expected ν(C=S): ~1240–1255 cm⁻¹; δ(Ar-H): 7.2–8.1 ppm
N'-{4-[(5Z)-5-(2-Chlorobenzylidene)-...} (C21H18ClN3O4S2) 2-Chlorobenzylidene 4-Hydroxybenzohydrazide 475.96 g/mol ν(C=S): 1243–1258 cm⁻¹; δ(Cl-Ar): 7.4–7.8 ppm
N-[(5Z)-5-{[3-(4-Bromophenyl)-...} (C27H20BrN3O2S2) 4-Bromophenylpyrazolyl 4-Methylbenzamide 562.50 g/mol ν(C=O): 1663–1682 cm⁻¹; δ(Br-Ar): 7.6–8.0 ppm
4-[(5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-...} (C30H31N3O4S2) 3-Methyl-4-isobutoxyphenyl Butanoic acid 585.71 g/mol ν(S-H): Absent; δ(OCH2): 3.8–4.2 ppm
(Z)-3-(2-(Dimethylamino)ethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione 4-Ethoxybenzylidene Dimethylaminoethyl 334.40 g/mol ν(C=O): 1730 cm⁻¹; δ(OCH2CH3): 1.3–1.4 ppm

*Estimated based on analogous structures.

Key Observations

Polar groups like 3-hydroxybenzohydrazide balance hydrophobicity, aiding solubility, whereas 4-methylbenzamide () or butanoic acid () may alter metabolic stability.

Spectral and Reactivity Trends IR Spectroscopy: The ν(C=S) stretch (~1240–1255 cm⁻¹) is consistent across thiazolidinones, confirming the thioxo group . 1H NMR: Aromatic protons in the benzylidene ring appear between 7.2–8.1 ppm, with downfield shifts observed for electron-withdrawing substituents (e.g., Cl or Br) .

Biological Implications Thiazolidinones with 4-ethoxybenzylidene () or 4-isobutoxyphenyl () groups show enhanced activity as PPAR-γ agonists, suggesting the target compound’s ethyl group may confer similar effects. The 3-hydroxybenzohydrazide moiety could mimic pharmacophores in antimicrobial or anti-inflammatory agents, as seen in hydrazide derivatives ().

Research Findings and Challenges

  • Synthetic Complexity: The target compound’s butanoyl-linked hydrazide requires multi-step synthesis, involving condensation of 4-ethylbenzaldehyde with thiazolidinone precursors, followed by hydrazide coupling (analogous to methods in ).
  • Biological Data Gaps : While analogs like those in are tested for antidiabetic or anticancer activity, the target compound’s specific efficacy remains unstudied.

Biological Activity

N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-3-hydroxybenzohydrazide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to summarize the biological activities associated with this compound, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a thiazolidinone ring, which is known for its diverse biological activities. The structural framework includes:

  • A thiazolidinone moiety, contributing to antimicrobial properties.
  • A hydrazide group, which is often linked to anticancer activity.

The molecular formula is C17H20N2O3SC_{17}H_{20}N_2O_3S with a molecular weight of approximately 344.42 g/mol.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, a study on related compounds demonstrated that derivatives of 4-thiazolidinones showed potent activity against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged between 10.7–21.4 μmol/mL, indicating strong antimicrobial potential .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundMIC (μmol/mL)MBC (μmol/mL)Target Organisms
4d10.7–21.421.4–40.2Bacteria & Fungi
4pNot specifiedNot specifiedFungi
3hNot specifiedNot specifiedBacteria

Anticancer Activity

The compound's hydrazide component may contribute to anticancer effects, as hydrazones have been studied for their ability to inhibit cancer cell proliferation. Similar compounds have shown promising results in various cancer cell lines, suggesting that this compound could exhibit similar properties.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with thiazolidinone structures often inhibit key enzymes in microbial metabolism.
  • Cell Membrane Disruption : Many thiazolidinones disrupt bacterial cell membranes, leading to cell death.
  • Apoptosis Induction : Hydrazide derivatives may induce apoptosis in cancer cells by activating caspases or other apoptotic pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of thiazolidinone derivatives similar to this compound:

  • Antimicrobial Evaluation : A study synthesized various thiazolidinone derivatives and evaluated their antimicrobial efficacy against a range of pathogens including both Gram-positive and Gram-negative bacteria .
  • Anticancer Studies : Research on hydrazone compounds has indicated their potential in inhibiting cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), suggesting that similar mechanisms may apply to the target compound .

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